Boron trifluoride etherate

Descripción general

Descripción

Synthesis Analysis

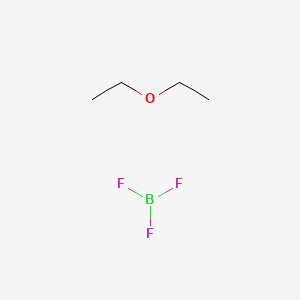

The synthesis of boron trifluoride etherate involves the interaction of boron trifluoride (BF3) with diethyl ether (OEt2), forming a stable complex that is widely available for use in chemical synthesis. Its role as a catalyst is highlighted in the synthesis of alkyl esters of p-aminobenzoic acid, demonstrating its effectiveness in facilitating single-step reactions without the need for special conditions or equipment (Kadaba, Carr, Tribo, Triplett, & Glasser, 1969).

Molecular Structure Analysis

The molecular structure of boron trifluoride etherate showcases its ability to form stable complexes with ethers, which is critical for its catalytic activity. Studies on dimethyl ether—boron trifluoride complexes at various temperatures have provided insights into the bond lengths and angles within these complexes, indicating that the molecular structure can influence its reactivity and interaction with other molecules (Iijima, Yamada, & Shibata, 1981).

Chemical Reactions and Properties

Boron trifluoride etherate is instrumental in various chemical transformations, including the efficient promotion of intramolecular alkyne–aldehyde metathesis reactions and the synthesis of 3-aroyl-2H-chromenes under metal-free conditions. Its catalytic prowess extends to the synthesis of complex organic molecules, demonstrating its broad applicability and effectiveness in organic synthesis (Das, Devi, & Das, 2018).

Physical Properties Analysis

The physical properties of boron trifluoride etherate, including its boiling point, toxicity, and reactivity with water, are crucial for handling and application in chemical reactions. It is a brown liquid at room temperature and must be handled with care due to its corrosive nature and potential for violent reactions with water (Banerjee et al., 2019).

Chemical Properties Analysis

The chemical properties of boron trifluoride etherate, particularly its role as a Lewis acid catalyst, are central to its application in organic synthesis. It facilitates various chemical reactions, including esterification, hydroboration-oxidation, and cyclization, highlighting its versatility and effectiveness as a catalyst (Banerjee et al., 2019).

Aplicaciones Científicas De Investigación

-

Hydroboration–Oxidation Reaction

- Scientific Field: Organic Chemistry

- Application Summary: The cis addition of diborane to an alkene bond provides an extremely useful method of hydration .

- Methods of Application: Diborane can be generated by the addition of sodium borohydride to boron trifluoride etherate in tetrahydrofuran or ether at 0o-5oC .

- Results or Outcomes: The borane complex resulting from the addition of diborane to an alkene is converted, with retention of stereochemistry, to an alcohol by treatment with basic hydrogen peroxide .

-

Cleavage and Rearrangement of Epoxides

- Scientific Field: Organic Chemistry

- Application Summary: Boron trifluoride etherate is used in the cleavage and rearrangement of epoxides .

- Methods of Application: The specific methods of application can vary depending on the specific reaction and the substrates involved .

- Results or Outcomes: The outcomes of these reactions can vary widely, but generally involve the opening of the epoxide ring .

-

Esterification

- Scientific Field: Organic Chemistry

- Application Summary: Boron trifluoride etherate is used in esterification reactions .

- Methods of Application: The specific methods of application can vary depending on the specific reaction and the substrates involved .

- Results or Outcomes: The outcomes of these reactions typically involve the formation of an ester from a carboxylic acid and an alcohol .

-

Cyclization

- Scientific Field: Organic Chemistry

- Application Summary: Boron trifluoride etherate is used in cyclization reactions .

- Methods of Application: The specific methods of application can vary depending on the specific reaction and the substrates involved .

- Results or Outcomes: The outcomes of these reactions typically involve the formation of a cyclic compound .

-

Isomerization, Acylation, Alkylation

- Scientific Field: Organic Chemistry

- Application Summary: Boron trifluoride etherate is used as a catalyst in isomerization, acylation, and alkylation reactions .

- Methods of Application: The specific methods of application can vary depending on the specific reaction and the substrates involved .

- Results or Outcomes: The outcomes of these reactions can vary widely, but generally involve the rearrangement of molecules (isomerization), the addition of an acyl group to a molecule (acylation), or the addition of an alkyl group to a molecule (alkylation) .

-

Esterification, Dehydration, Condensation, Mukaiyama Aldol Addition

- Scientific Field: Organic Chemistry

- Application Summary: Boron trifluoride etherate is used as a catalyst in esterification, dehydration, condensation, and Mukaiyama aldol addition reactions .

- Methods of Application: The specific methods of application can vary depending on the specific reaction and the substrates involved .

- Results or Outcomes: The outcomes of these reactions can vary widely, but generally involve the formation of an ester from a carboxylic acid and an alcohol (esterification), the removal of water from a molecule (dehydration), the joining of two molecules with the loss of a small molecule (condensation), or the addition of an aldol group to a molecule (Mukaiyama aldol addition) .

-

Lewis Acid

- Scientific Field: Organic Chemistry

- Application Summary: Boron trifluoride etherate is used as a Lewis acid for the activation of electrophiles .

- Methods of Application: The specific methods of application can vary depending on the specific reaction and the substrates involved .

- Results or Outcomes: The outcomes of these reactions typically involve the activation of electrophiles, which can then participate in further reactions .

-

Source of Boron Trifluoride

- Scientific Field: Organic Chemistry

- Application Summary: Boron trifluoride etherate is used as a source of boron trifluoride in many chemical reactions that require a Lewis acid .

- Methods of Application: The specific methods of application can vary depending on the specific reaction and the substrates involved .

- Results or Outcomes: The outcomes of these reactions can vary widely, but generally involve the use of boron trifluoride as a reagent .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethoxyethane;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMGYPLQYOPHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015537 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

47.8 °C | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.2 [mmHg] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Boron trifluoride etherate | |

CAS RN |

174674-80-7, 109-63-7 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ether--boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)

![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)